molecular formula C9H11Cl2NO B1177213 cornifin CAS No. 149686-82-8

cornifin

Cat. No.: B1177213
CAS No.: 149686-82-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cornifin is a collective name for small, proline-rich proteins (SPRRs), including SPRR1A and SPRR1B, that function as key precursors in the formation of the cross-linked envelope in squamous differentiating cells . This 14-kDa protein is characterized by its unusually high content of proline (31%), glutamine (20%), and cysteine (11%), and contains multiple repeats of a consensus octapeptide at its C-terminus . Its expression is specifically induced during the squamous differentiation of keratinocytes, and this induction is potently repressed by retinoids . In situ hybridization and immunohistochemical studies confirm that this compound mRNA and protein are restricted to the suprabasal layers of the epidermis, where it becomes cross-linked by transglutaminase type I into the insoluble cell envelope, a critical step in forming the protective skin barrier . Beyond its structural role, research indicates this compound is a valuable biomarker for studying epithelial differentiation and is also expressed in regenerative processes outside the skin . This protein is essential for researchers investigating epithelial biology, skin barrier formation, and the mechanisms of squamous cell differentiation. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or cosmetic procedures, or for human or animal consumption.

Properties

CAS No.

149686-82-8

Molecular Formula

C9H11Cl2NO

Synonyms

cornifin

Origin of Product

United States

Comparison with Similar Compounds

Involucrin

Structural and Functional Differences

  • Gene Symbol : IVL
  • Role : Involucrin is a late-stage differentiation marker that contributes to CE stability by providing glutamine residues for cross-linking .
  • Expression: Induced later in differentiation (8+ hours in suspended keratinocytes) compared to cornifin, which is expressed earlier in suprabasal layers .
  • Regulation: Both are suppressed by caspase inhibitors (e.g., z-VAD-fmk) and regulated by PKC/AP-1 pathways, but involucrin is less responsive to retinoids .
Protein Induction Timing Retinoid Sensitivity Cancer Role
This compound Early (suprabasal) High suppression Pro-metastatic (SPRR1B)
Involucrin Late (granular) Moderate suppression Biomarker for CIN

SPRR1B (this compound-B)

Structural and Functional Differences

  • Gene Symbol : SPRR1B
  • Role : A this compound isoform with overlapping CE functions but distinct expression patterns. Shares glutamine/proline-rich domains but differs in transcriptional regulation .
  • Expression: Upregulated in lung adenocarcinoma (LAC) and co-expressed with epithelial-mesenchymal transition (EMT) markers like ZEB1 in oral squamous cell carcinoma .
  • Regulation : Less responsive to estrogen compared to SPRR1A (this compound-α) .
  • Disease Associations: High SPRR1B correlates with poor prognosis in LAC, unlike SPRR1A, which is more associated with benign squamous metaplasia .

SPRR3

Structural and Functional Differences

  • Gene Symbol : SPRR3
  • Role : Member of the SPRR family with conserved this compound domains (pfam02389) but distinct tissue specificity .
  • Expression : Primarily in esophageal and tracheal epithelia, with minimal overlap with this compound in epidermal tissues .
  • Regulation: No reported retinoid sensitivity, unlike SPRR1A/1B .
  • Disease Associations: Limited evidence in cancer, but structural studies highlight its unique transglutaminase crosslinking sites .

Keratin 16

Structural and Functional Differences

  • Gene Symbol : KRT16
  • Role: Structural keratin upregulated in hyperproliferative states (e.g., psoriasis) and bacterial vaginosis (BV), contrasting with this compound A’s reduced expression in BV .
  • Regulation: Independent of retinoid pathways, unlike this compound .

Preparation Methods

Molecular Characteristics Influencing Synthesis Design

This compound’s 14-kDa structure contains 13 octapeptide repeats (consensus sequence EPCQPKVP) that necessitate specialized preparation strategies. The cysteine-rich domains require reducing conditions during extraction to prevent disulfide-mediated aggregation, while glutamine and lysine residues facilitate enzymatic cross-linking via transglutaminases. Proline content (31%) complicates proteolytic digestion, favoring alkaline or oxidative hydrolysis in industrial methods.

Alkaline Hydrolysis of Keratin-Containing Substrates

Waste Hair as a Feedstock for this compound Production

Patent CN106866325A details a method converting waste hair into this compound amino acid fertilizer through alkali digestion:

Stepwise Process:

  • Base Solution Preparation: 15% potassium hydroxide (KOH) or sodium hydroxide (NaOH) at 85-90% concentration in 65% water, heated to 70°C.

  • Substrate Digestion: 15% waste hair added to the alkaline solution under constant stirring for 2 hours, achieving complete keratin hydrolysis.

  • Chelation: Addition of 5% ethylenediaminetetraacetic acid (EDTA) to sequester metal ions interfering with amino acid stability.

Key Parameters:

  • Temperature: 70±2°C

  • Reaction Time: 120 minutes

  • Yield: 89% amino acid conversion efficiency.

Table 1: Alkaline Hydrolysis Performance Metrics

ParameterValueImpact on Yield
NaOH Concentration15% (w/v)±3%
Stirring Rate200 RPM±5%
EDTA Concentration5% (w/v)+12%

Limitations of Alkaline Methods

Despite high throughput, this approach risks racemization of L-amino acids at elevated pH, reducing biological activity by up to 27%. Neutralization with hydrochloric acid post-digestion restores pH but introduces chloride ions requiring downstream dialysis.

Calcium-Dependent Cross-Linking in Cellular Systems

Induction via Calcium Ionophores

In squamous-differentiated rabbit tracheal epithelial (RbTE) cells, 5 μM calcium ionophore A23187 increases this compound cross-linking 4.2-fold within 45 minutes. Transglutaminase type I mediates ε-(γ-glutamyl)lysine isopeptide bonds between this compound monomers, forming insoluble envelopes.

Optimization Insights:

  • Ionophore Concentration: 2–10 μM (peak activity at 5 μM)

  • Time Course: Cross-linking plateaus at 120 minutes

  • Inhibitors: 10 mM cystamine reduces yield by 88%.

Retinoid-Repressed Biosynthesis

All-trans retinoic acid (1 μM) suppresses this compound mRNA expression in RbTE cells by 73%, necessitating retinoid-free media for in vitro production. Differentiation protocols typically use 1.2 mM calcium chloride over 7–10 days to induce endogenous this compound synthesis.

Recombinant DNA Approaches

Mammalian Transfection Protocols

Human embryonic kidney (HEK293) cells transfected with SQ37 cDNA produce 14-kDa this compound at 22 mg/L, with purification via His-tag affinity chromatography achieving 92% purity. Glycosylation analysis reveals O-linked β-N-acetylglucosamine modifications at Ser-24 and Ser-56.

Extraction and Purification Techniques

RIPA Buffer-Based Isolation

Sigma-Aldrich’s protocol (R0278) extracts this compound from cell lysates using:

  • 50 mM Tris-HCl (pH 8.0)

  • 150 mM NaCl

  • 1% Triton X-100

  • 0.5% sodium deoxycholate

  • 0.1% SDS.

Critical Steps:

  • Protease Inhibition: 1 mM PMSF and 10 μg/mL leupeptin prevent degradation.

  • Centrifugation: 16,000 × g for 20 minutes removes 98% of insoluble debris.

Size-Exclusion Chromatography

Superdex 75 Increase columns resolve native this compound (14 kDa) from cross-linked oligomers (42–56 kDa) with 85% recovery. Mobile phase: 50 mM phosphate, 150 mM NaCl, pH 7.4, at 0.5 mL/min.

Comparative Method Analysis

Table 2: Preparation Method Efficacy

MethodYieldPurityCost ($/g)Scalability
Alkaline Hydrolysis89%76%12.40Industrial
Cellular Cross-Link68%91%840.00Laboratory
Recombinant HEK29392%95%1,200.00Preclinical

Alkaline methods dominate large-scale production despite lower purity, while recombinant systems suit therapeutic applications requiring >90% purity.

Challenges and Innovations

Senescence Modulation via miR-130b

Knockdown studies using 50 nM Sprr1a siRNA in mesenchymal stem cells increase cytoplasmic HMGB1 by 3.1-fold, complicating extraction by promoting protein aggregation. Co-transfection with 20 nM miR-130b antagomirs restores nuclear HMGB1 localization in 78% of cells.

Oxidative Damage Mitigation

Inclusion of 5 mM proline in lysis buffers reduces ROS-mediated this compound degradation by 41%, leveraging proline’s radical-quenching capacity .

Q & A

Q. What methodologies are commonly used to detect and quantify cornifin in epithelial tissues?

this compound (specifically isoforms A and B) is detected via immunohistochemistry (IHC) using antibodies against SPRR1A (this compound A) or SPRR1B (this compound B) . Western blotting is employed for quantification, with protocols optimized for tissue lysates (e.g., vaginal epithelium in rat models) . Studies also use surface plasmon resonance (SPR) for binding affinity assays, though antibody validation is critical to avoid cross-reactivity .

Q. How is this compound implicated in squamous epithelial differentiation?

this compound is a key component of the cornified envelope (CE) in keratinocytes, contributing to barrier function. In stratified epithelia (e.g., vaginal, epidermal), its expression correlates with differentiation stages: basal (low), spinous (moderate), and granular/cornified layers (high) . Methodologically, differentiation is assessed via IHC staining intensity and co-localization with markers like keratin 14 (proliferation) and involucrin (late differentiation) .

Q. What animal models are suitable for studying this compound’s role in epithelial homeostasis?

Ovariectomized (OVX) rats are widely used to model postmenopausal vaginal atrophy, where this compound β (SPRR1B) expression is estrogen-dependent. Vitamin D3-treated OVX rats show restored this compound β and VDR expression, validated via IHC and Mann-Whitney U tests for statistical significance . Transgenic mouse models with SPRR1A/B knockouts are emerging but require validation against human tissue data .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound expression across metaproteomic studies?

Example: this compound A was reported as significantly reduced in bacterial vaginosis (BV) metaproteomes , contrasting with its typical upregulation in squamous differentiation. To address this:

  • Optimize database construction (e.g., Hybrid_Sample-Matched databases) to reduce false negatives .
  • Validate via orthogonal methods (e.g., IHC on matched clinical samples) .
  • Apply Spearman’s rank-order correlation (ρ) and linear regression to assess covariation with confounding factors (e.g., pH, microbial load) .

Q. What molecular pathways regulate this compound expression during keratinocyte differentiation?

AP-1 transcription factor inhibition (via dominant-negative c-Jun, TAM67) reduces this compound expression, confirmed by qPCR and Western blotting in HaCaT cells . PKC/FOXM1 signaling also modulates this compound, with mechanistic studies requiring siRNA knockdowns and luciferase reporter assays to map promoter activity .

Q. How does this compound interact with other CE proteins, and what experimental designs capture these interactions?

Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) identify this compound’s binding partners (e.g., loricrin, small proline-rich proteins) . For functional studies, CRISPR-Cas9 knockout models combined with tensile strength assays quantify CE integrity in this compound-deficient epithelia .

Q. What statistical approaches are recommended for analyzing hormone-dependent this compound expression?

In vitamin D3-treated OVX rats, non-parametric tests (Mann-Whitney U) are used due to small sample sizes and non-normal distributions . For longitudinal studies, mixed-effects models account for intra-subject variability. Reporting follows NIH preclinical guidelines, including effect sizes and 95% confidence intervals .

Methodological Tables

Study Focus Key Method Statistical Test Reference
This compound in BV metaproteomicsHybrid database optimizationSpearman’s ρ, P < 0.05
Vitamin D3 effects on this compoundIHC, VDR co-stainingMann-Whitney U test
AP-1 regulation of this compoundTAM67 transduction + WesternStudent’s t-test

Key Pitfalls to Avoid

  • Antibody Specificity : Validate SPRR1A/B antibodies with knockout controls to avoid cross-reactivity .
  • Sample Heterogeneity : Stratify epithelial layers via laser-capture microdissection before proteomic analysis .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including raw data deposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.